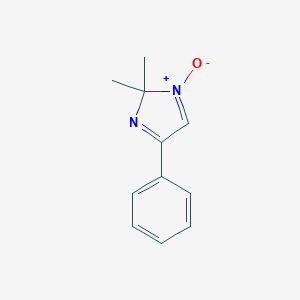

2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-oxido-4-phenylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(2)12-10(8-13(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZHFNJKNFACFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369272 | |

| Record name | 2,2-Dimethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123557-86-8 | |

| Record name | 2,2-Dimethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 4 Phenyl 2h Imidazole 1 Oxide and Its Congeners

Established Synthetic Routes to 2H-Imidazole 1-Oxides

The foundational methods for constructing the 2H-imidazole 1-oxide core primarily rely on condensation reactions that assemble the heterocyclic ring from acyclic precursors. These routes have been refined over time to improve yields and accommodate a variety of substituents.

Condensation Reactions of α-Hydroxyiminoketones with Methyleneamines

One of the most frequently utilized methods for the synthesis of 2H-imidazole 1-oxides involves the condensation of α-hydroxyiminoketones with methyleneamines (also known as formaldimines). mdpi.comsemanticscholar.org This reaction serves as a robust and versatile approach to the imidazole (B134444) N-oxide framework. Typically, the reaction is carried out by stirring the α-hydroxyiminoketone and the formaldimine in a solvent like glacial acetic acid at room temperature or in boiling ethanol. mdpi.com The flexibility of this method allows for the introduction of various substituents onto the imidazole ring by selecting appropriately substituted starting materials. A related and effective approach is a three-component reaction that combines an α-hydroxyiminoketone, a primary amine, and an aldehyde to form the desired N-oxide product. semanticscholar.org

Acid-Catalyzed Condensation Approaches in 2H-Imidazole 1-Oxide Synthesis

Acid catalysis plays a significant role in promoting the condensation reactions required for 2H-imidazole 1-oxide synthesis. The use of glacial acetic acid as a solvent not only facilitates the reaction but also acts as a catalyst. mdpi.com In some procedures, a strong acid like concentrated hydrochloric acid (HCl) is added after the initial condensation to ensure complete reaction and facilitate product isolation. mdpi.com Furthermore, activating agents such as acetyl chloride (AcCl) are employed in subsequent functionalization reactions of the pre-formed 2H-imidazole 1-oxide ring, highlighting the role of acid-activated processes in the chemistry of these compounds. nih.gov These acid-catalyzed conditions are crucial for activating the substrates and driving the cyclization and dehydration steps that lead to the aromatic N-oxide ring.

Specific Preparative Methods for 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide

The synthesis of the specific target compound, 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide, relies on the general principles of imidazole N-oxide formation, tailored with specific starting materials. The general condensation of an α-hydroxyiminoketone with an appropriate amine is the foundational route.

This compound is frequently used as a starting material for further chemical transformations. For instance, it undergoes C-H/C-Li coupling reactions with organolithium reagents like pentafluorophenyllithium. nih.gov It is also utilized in transition-metal-free coupling reactions with polyphenols, where it is activated with acetyl chloride. nih.govnih.gov Another key reaction involves the nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position, demonstrated in its reaction with thiophenols, which is also mediated by acetyl chloride. mdpi.com

| Reaction Type | Reagents | Activating Agent | Resulting Product Type | Reference |

|---|---|---|---|---|

| C-H/C-Li Coupling | Pentafluorophenyllithium | Acetyl Chloride | Perfluoroaryl-substituted 2H-imidazole | nih.gov |

| Deoxygenative SNH Coupling | Polyphenols (e.g., Resorcinol) | Acetyl Chloride | Imidazole-linked polyphenolic compounds | nih.govnih.gov |

| Eliminative C-H Arylthiolation (SNH AE) | Thiophenols | Acetyl Chloride | Arylthiolated 2H-imidazoles | mdpi.com |

Advanced Synthetic Strategies for 2H-Imidazole 1-Oxides

Beyond the conventional solution-phase methods, advanced strategies have been developed to enhance the synthesis of 2H-imidazole 1-oxides, focusing on improving efficiency, sustainability, and access to chiral molecules.

Mechanochemical Approaches for Enhanced Synthetic Efficiency

Mechanochemistry, specifically ball-milling, has emerged as a sustainable and highly efficient alternative to traditional solution-based synthesis for 2-unsubstituted imidazole N-oxides. mdpi.comuzh.ch This solvent-free or low-solvent approach involves milling the reactants, such as an α-hydroxyiminoketone and a formaldimine, with a small amount of acetic acid. mdpi.com The mechanochemical method has been shown to successfully produce a range of N(1)-aryl-substituted imidazole N-oxides in good to excellent yields, often in shorter reaction times compared to conventional methods. mdpi.comresearchgate.net This technique not only reduces waste by minimizing solvent use but can also provide access to compounds that are difficult to synthesize under standard conditions. mdpi.com

| Method | Description | Conditions | Advantages |

|---|---|---|---|

| Method A (Solution) | Condensation in solution | Glacial acetic acid, room temp, 12 h | Established, well-understood |

| Method B (Mechanochemical) | Two-component ball-milling | Zirconium vial, 25 Hz, 0.5 h, catalytic AcOH | High efficiency, reduced solvent, shorter time |

| Method C (Mechanochemical) | Three-component ball-milling | Zirconium vial, 25 Hz, 0.5 h, catalytic AcOH | One-pot procedure from amine, aldehyde, and α-hydroxyiminoketone |

Synthesis of Optically Active Imidazole N-Oxides and Their Precursors

The synthesis of chiral, optically active imidazole N-oxides represents a significant advancement, opening doors for their use in asymmetric catalysis and medicinal chemistry. mdpi.com These syntheses are achieved by employing chiral starting materials, such as enantiomerically pure primary amines or their derivatives. For example, enantiopure imidazole N-oxides have been successfully prepared from precursors like (R)-α-methylbenzylamine, (R,R)-trans-1,2-diaminocyclohexane (DACH), and (S)-1-benzylprolinamine. mdpi.commdpi.comcore.ac.uk The condensation reaction with α-hydroxyiminoketones proceeds with retention of stereochemistry, yielding optically active N-oxide products. researchgate.net These chiral N-oxides are valuable intermediates for generating other optically active imidazole derivatives, such as chiral N-alkoxyimidazolium salts and imidazole-2-thiones, without racemization. mdpi.comresearchgate.net

| Compound Name | Chiral Precursor | Yield (Method A) | Optical Rotation [α]D20 (c, solvent) |

|---|---|---|---|

| (R)-1-(1-Phenyl)ethyl-4,5-diphenylimidazole 3-oxide | (R)-α-methylbenzylamine | 64% | +57.6 (0.22, CHCl3) |

| (R,R)-trans-1,1'-(Cyclohexane-1,2-diyl)bis(4,5-dimethylimidazole)-3,3'-dioxide | (R,R)-trans-1,2-diaminocyclohexane | 60% | -241.9 (0.42, CHCl3) |

| (R,R)-trans-1,1'-(Cyclohexane-1,2-diyl)bis(4,5-diphenylimidazole)-3,3'-dioxide | (R,R)-trans-1,2-diaminocyclohexane | 48% | -21.0 (0.40, CHCl3) |

Reactivity and Intricate Reaction Mechanisms of 2,2 Dimethyl 4 Phenyl 2h Imidazole 1 Oxide

Nucleophilic Substitution of Hydrogen (SNH) Reactions of 2H-Imidazole 1-Oxides

The methodology of nucleophilic substitution of hydrogen (SNH) has been effectively utilized as a synthetic tool for the direct modification of non-aromatic 2H-imidazoles, including 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide. This approach facilitates the formation of new carbon-carbon bonds at the C-5 position of the imidazole (B134444) ring, which is activated by the N-oxide group.

A significant advancement in the functionalization of 2H-imidazole 1-oxides is the transition metal-free C–H/C–Li coupling reaction. This method involves the reaction of 2H-imidazole 1-oxides with organolithium reagents, such as pentafluorophenyllithium, proceeding via a nucleophilic substitution of a hydrogen atom at the C-5 position. acs.orgbeilstein-journals.org This reaction provides a direct pathway to novel (poly)fluoroaryl-substituted imidazole derivatives.

The C–H/C–Li coupling reaction of 2H-imidazole 1-oxides can proceed through two distinct mechanistic pathways, leading to different product outcomes. The initial step in both pathways is the nucleophilic attack of the organolithium reagent at the C-5 position of the 2H-imidazole 1-oxide to form a σH-adduct intermediate. beilstein-journals.org From this common intermediate, the reaction can diverge into either an "addition-elimination" or an "addition-oxidation" pathway.

Addition-Elimination (SNH(AE)): In this pathway, the σH-adduct is treated with a deoxygenating agent, such as an acylating agent. This leads to the elimination of the N-oxide group and the formation of a deoxygenated 2H-imidazole derivative. beilstein-journals.org

Addition-Oxidation (SNH(AO)): Alternatively, the σH-adduct can be treated with an oxidant. This process removes a proton from the intermediate, restoring the aromaticity of the imidazole ring while retaining the N-oxide functionality, yielding a 5-substituted-2H-imidazole 1-oxide. beilstein-journals.org

The choice of the reagent introduced after the formation of the σH-adduct is crucial in directing the reaction towards either the SNH(AE) or SNH(AO) pathway, thereby controlling the product selectivity.

Acylating Agents: The use of an acylating agent, such as acetyl chloride (AcCl), promotes the SNH(AE) pathway. The acylating agent O-acylates the intermediate, which facilitates the elimination of the N-oxide group as acetic acid, resulting in the deoxygenated product. beilstein-journals.org The reaction conditions for the SNH(AE) pathway are typically mild.

Oxidants: The introduction of an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), drives the reaction through the SNH(AO) pathway. The oxidant abstracts a proton from the σH-adduct, leading to the formation of the C-5 functionalized 2H-imidazole 1-oxide. beilstein-journals.org This allows for the retention of the N-oxide group in the final product.

The yields for both pathways are generally good, demonstrating the synthetic utility of this methodology for creating diverse imidazole-based compounds. beilstein-journals.org

Direct C–H/C–H coupling reactions provide an atom-economical approach for the functionalization of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide, enabling the formation of C-C bonds with various carbon-centered nucleophiles without the need for pre-functionalized starting materials.

A notable application of C–H/C–H coupling is the reaction of 2H-imidazole 1-oxides with polyphenols. This transition-metal-free reaction allows for the synthesis of novel bifunctional compounds that incorporate both an imidazole and a phenolic moiety. beilstein-journals.orgnih.gov These reactions are typically carried out under mild conditions and proceed in two successive steps. beilstein-journals.org The reaction between 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide and a polyphenol like resorcinol, activated by acetyl chloride, can produce good to excellent yields of the coupled product. beilstein-journals.org This methodology has been successfully applied to a range of polyphenols, although it is generally more effective for those containing at least two hydroxyl groups. beilstein-journals.org A series of 26 novel imidazole-linked polyphenolic compounds were synthesized with yields ranging from 72-95%. nih.gov

| 2H-Imidazole 1-Oxide | Polyphenol | Activating Agent | Yield |

|---|---|---|---|

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Resorcinol | Acetyl Chloride | Good to Excellent |

| Various 2H-imidazole 1-oxides | Various Polyphenols | Acetyl Chloride | 72-95% |

The C(sp²)–H bond of 2H-imidazole 1-oxides can be functionalized through palladium-catalyzed oxidative C–H/C–H coupling reactions with π-excessive heterocycles like pyrroles and thiophenes. acs.orgnih.gov This cross-dehydrogenative coupling (CDC) methodology provides an efficient route to novel 5-heteroarylated 2H-imidazole 1-oxides. nih.gov The reaction typically employs a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant like copper(II) acetate (Cu(OAc)₂). acs.org The process is believed to involve a cyclic redox transformation of the palladium catalyst (Pd(II) → Pd(0) → Pd(II)). nih.gov For instance, the coupling of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide with thiophene (B33073) has been reported to yield the corresponding 5-(thiophen-2-yl) derivative. acs.org The yields of these CDC reactions can reach up to 78%. nih.govresearchgate.net

| 2H-Imidazole 1-Oxide | Coupling Partner | Catalyst | Oxidant | Yield |

|---|---|---|---|---|

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Thiophene | Pd(OAc)₂ | Cu(OAc)₂ | 56% acs.org |

| Various 2H-imidazole 1-oxides | Pyrroles and Thiophenes | Pd(OAc)₂ | Cu(OAc)₂ | up to 78% nih.govresearchgate.net |

C–H/C–S Coupling Reactions with Thiophenols

A significant advancement in the functionalization of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide is the development of a transition-metal-free C–H/C–S coupling reaction with thiophenols. mdpi.comresearchgate.net This synthetic strategy enables the direct arylthiolation at the C-5 position of the imidazole ring, proceeding through a nucleophilic substitution of a hydrogen atom (SNH). mdpi.com The reaction is effectively mediated by acetyl chloride, which activates the N-oxide for nucleophilic attack. mdpi.comresearchgate.net

The proposed mechanism follows an "addition-elimination" (SNH AE) pathway. mdpi.comresearchgate.net Initially, the thiophenol acts as a nucleophile, attacking the C-5 position of the activated imidazole N-oxide. This is followed by an elimination step, which results in the formation of the C-S bond and the deoxygenation of the N-oxide. nih.gov This method is characterized by its high regioselectivity, yielding exclusively the C-5 substituted arylthio-2H-imidazoles without the formation of competing C-C coupling byproducts. mdpi.com The process has proven to be efficient for a variety of substituted thiophenols, affording the desired products in yields of up to 90%. mdpi.comresearchgate.net The resulting products can be isolated as water-soluble hydrochloride salts, which is beneficial for potential applications. mdpi.comresearchgate.net

Table 1: C-H/C-S Coupling of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide with Various Thiophenols Data sourced from scientific literature. mdpi.com

| Thiophenol Substrate | Product | Yield (%) |

|---|---|---|

| Thiophenol | 2,2-Dimethyl-4-phenyl-5-(phenylthio)-2H-imidazole hydrochloride | 74 |

| 4-Hydroxythiophenol | 4-((2,2-Dimethyl-4-phenyl-2H-imidazol-5-yl)thio)phenol hydrochloride | 78 |

| 3,5-Difluorothiophenol | 5-((3,5-Difluorophenyl)thio)-2,2-dimethyl-4-phenyl-2H-imidazole hydrochloride | 65 |

| Thiosalicylic acid | 2-((2,2-Dimethyl-4-phenyl-2H-imidazol-5-yl)thio)benzoic acid hydrochloride | 90 |

Cycloaddition Chemistry of 2H-Imidazole 1-Oxides

The cycloaddition chemistry of 2H-imidazole 1-oxides, such as 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide, represents a cornerstone of their reactivity. These compounds readily participate in various cycloaddition reactions, which serve as powerful tools for the construction of complex heterocyclic systems. researchgate.netsemanticscholar.orgmdpi.com The inherent electronic structure of the N-oxide functional group allows these molecules to act as versatile synthons, particularly in [3+2]-cycloaddition reactions where they function as 1,3-dipoles. researchgate.netnih.govwikipedia.org

[3+2]-Cycloaddition Reactions as a Key Transformation Pathway

The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a primary transformation pathway for 2H-imidazole 1-oxides. researchgate.netresearchgate.net In these reactions, the N-oxide functions as a 4π-electron component that reacts with a 2π-electron component, known as a dipolarophile, to form a five-membered ring. nih.govorganic-chemistry.org This concerted, pericyclic reaction is a highly efficient method for synthesizing novel heterocyclic structures fused to the imidazole core. organic-chemistry.org

2H-imidazole 1-oxides react with a range of activated dipolarophiles, including electron-deficient alkenes and alkynes. researchgate.net For instance, they readily undergo cycloaddition with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-phenylmaleimide. researchgate.net The reaction of 2,2-diphenyl-2H-imidazole 1-oxides with DMAD proceeds regiospecifically, as predicted by frontier orbital theory. researchgate.net Another important class of dipolarophiles are fluoroalkenes, such as 1,1-difluoroalkenes, which engage in cycloaddition to introduce fluorinated moieties into the product. semanticscholar.orgmdpi.com However, the reactivity is selective; for example, 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide has been reported not to react with phenyl isocyanate or phenyl isothiocyanate under similar conditions. researchgate.net

The initial step in these reactions is the formation of a primary [3+2]-cycloadduct. researchgate.netresearchgate.net These initial products, often being bicyclic isoxazolidine (B1194047) derivatives, can be unstable and may undergo spontaneous secondary transformations. researchgate.netresearchgate.net A common subsequent pathway is a rearomatization process that restores the aromaticity of the imidazole ring. researchgate.net For instance, the reaction with cycloaliphatic thioketones leads to an intermediate cycloadduct that spontaneously eliminates a cyclobutanone (B123998) derivative to yield an imidazole-2-thione. researchgate.net Similarly, reactions with β,β-difluorostyrenes in the presence of a nucleophile proceed via an initial cycloaddition, followed by the elimination of fluoride (B91410) and subsequent rearrangement to afford functionalized arylacetates, thereby re-aromatizing the imidazole system. researchgate.net

Table 2: Diastereoselective Cycloaddition of Chiral N-Oxides with 1,1-Difluoroalkenes Data sourced from scientific literature. mdpi.com

| Chiral Auxiliary (on N-oxide) | Difluoroalkene | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (S)-1-Phenylethyl | 1,1-Difluoro-2-phenylpropene | Methanol | 45 | 2.5:1 |

| (S)-1-(1-Naphthyl)ethyl | 1,1-Difluoro-2-phenylpropene | Methanol | 31 | 4:1 |

| (S)-1-Phenylethyl | 1,1-Difluoro-2-(p-tolyl)propene | Methanol | 48 | 2.5:1 |

| (S)-1-(1-Naphthyl)ethyl | 1,1-Difluoro-2-(2-naphthyl)propene | Methanol | 35 | 6:1 |

Conceptualization of 2H-Imidazole 1-Oxides as 1,3-Dipoles and Nitrone-like Reactants

The diverse cycloaddition reactivity of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide and related compounds is fundamentally understood by conceptualizing them as cyclic nitrones. researchgate.netnih.govresearchgate.net The N-oxide moiety (C=N+-O-) is a classic 1,3-dipole, specifically a heteroallyl anion type, which possesses a 4π-electron system distributed over three atoms. nih.govwikipedia.org This electronic configuration is the defining feature of 1,3-dipoles that participate in Huisgen 1,3-dipolar cycloadditions. nih.govorganic-chemistry.org

The "nitrone-like" character of 2H-imidazole 1-oxides is evident in their reactions with electron-deficient dipolarophiles, which is a hallmark of nitrone chemistry. researchgate.netresearchgate.net This model accurately predicts their participation as the 4π component in [3+2] cycloadditions, providing a coherent theoretical framework for the formation of the five-membered heterocyclic products observed experimentally. researchgate.netresearchgate.net Therefore, the conceptualization of these N-oxides as cyclic nitrones is crucial for rationalizing their reactivity and for designing new synthetic transformations.

Deoxygenation and Reduction Transformations

The N-oxide functionality in 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide is a key reactive site, susceptible to removal or transformation under various reductive conditions. These reactions lead to the formation of the parent imidazole, imidazol-2-ones, and other derivatives through distinct mechanistic pathways.

Catalytic Hydrogenation and Raney-Nickel Mediated Deoxygenation

Catalytic hydrogenation is a common method for the deoxygenation of N-oxides. While specific studies on the catalytic hydrogenation of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide are not extensively detailed in the reviewed literature, the general mechanism involves the use of catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) in the presence of hydrogen gas. The reaction proceeds via adsorption of the N-oxide onto the catalyst surface, followed by cleavage of the N-O bond and subsequent hydrogenation to yield the corresponding 2,2-dimethyl-4-phenyl-2H-imidazole.

Raney-Nickel, a porous nickel-aluminium alloy, is another effective reagent for the deoxygenation of N-oxides. This "spongy" nickel catalyst has a high surface area and contains adsorbed hydrogen from its preparation, making it a potent reducing agent. The deoxygenation mechanism with Raney-Nickel is believed to involve the transfer of hydrogen atoms from the catalyst surface to the oxygen atom of the N-oxide, leading to the formation of water and the parent imidazole. This method is particularly useful due to its efficiency in cleaving N-O bonds.

Mechanistic Insights into the Formation of Parent Imidazoles and Imidazol-2-ones

The reduction of 2H-imidazole 1-oxides can lead to either the parent imidazole or rearranged products like imidazol-2-ones, depending on the reaction conditions and reagents employed.

The formation of the parent imidazole, 2,2-dimethyl-4-phenyl-2H-imidazole, typically occurs through a direct deoxygenation pathway. This can be achieved using various reducing agents that facilitate the removal of the oxygen atom. For instance, in a reaction involving the coupling of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide with pentafluorophenyllithium, the presence of an eliminating agent like acetyl chloride can lead to the deoxygenated, perfluoroarylated 2H-imidazole product. nih.gov This suggests an addition-elimination type mechanism where the N-oxide is activated before the oxygen is removed.

The formation of imidazol-2-ones from imidazole N-oxides represents a more complex transformation involving a rearrangement. For 1H-imidazole 3-oxides, treatment with acetic anhydride (B1165640) is a known method to induce rearrangement to the corresponding imidazol-2-ones. researchgate.netresearchgate.net A plausible mechanism for 2H-imidazole 1-oxides would involve initial activation of the N-oxide by a reagent such as an acid chloride or anhydride. This would be followed by a nucleophilic attack and a subsequent rearrangement, although the specifics for 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide are not explicitly detailed. Interestingly, the formation of an imidazol-2-one has been observed as a side product through a simple thermal rearrangement in a reaction involving a 2H-imidazole 1-oxide, indicating that heat can also trigger this transformation. nih.gov

Multicomponent Reactions Involving 2H-Imidazole 1-Oxides

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. 2H-imidazole 1-oxides, including 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide, have proven to be valuable components in such reactions.

Three-Component Condensation Reactions with Aldehydes and CH-Acids

2-Unsubstituted imidazole N-oxides are known to participate in three-component condensation reactions with aldehydes and various CH-acids. nih.govresearchgate.netresearchgate.net These reactions provide a direct route to functionalized imidazole derivatives. In a notable example, 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide has been utilized in a metal-free coupling reaction with polyphenols, which can act as CH-acids. nih.gov The reaction is activated by acetyl chloride and proceeds under mild conditions to afford imidazole-linked polyphenolic compounds in good to excellent yields. nih.gov

The general mechanism for these three-component reactions is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the CH-acid to form a reactive intermediate. This is followed by a Michael-type addition of the imidazole N-oxide to the activated double bond, leading to the final functionalized imidazole product.

| Imidazole N-Oxide | Aldehyde/Electrophile | CH-Acid/Nucleophile | Product Type | Yield (%) |

|---|---|---|---|---|

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | - (Activated by AcCl) | Resorcinol | Imidazole-linked polyphenol | 70-95 |

| General 2-unsubstituted imidazole N-oxide | Arylglyoxals | Dimedone | Polyfunctional imidazole derivative | Moderate to good |

| General 2-unsubstituted imidazole N-oxide | Aromatic aldehydes | Barbituric acid | Functionalized imidazole | Not specified |

Formation and Reactivity of N-Heterocyclic Carbenes (NHCs) from Imidazole N-Oxides

N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and catalysis. Imidazole N-oxides serve as valuable precursors for the generation of specific types of NHCs, namely imidazol-2-ylidenes.

Utilization as Precursors for Imidazol-2-ylidenes

2-Unsubstituted imidazole N-oxides are versatile starting materials for the in-situ generation of imidazol-2-ylidenes. researchgate.netmdpi.com The synthetic strategy typically involves a two-step process. First, the oxygen atom of the N-oxide is alkylated or benzylated, for example with benzyl (B1604629) bromide, to form an alkoxyimidazolium salt. mdpi.com This salt is then treated with a base, such as triethylamine, to deprotonate the C2 position, leading to the formation of the transient imidazol-2-ylidene. researchgate.net

The generated carbene is highly reactive and is often trapped in situ to confirm its formation. A common method for trapping these intermediates is through a reaction with elemental sulfur, which yields the corresponding stable, non-enolizable imidazole-2-thione. mdpi.com This transformation provides strong evidence for the successful generation of the imidazol-2-ylidene intermediate from the imidazole N-oxide precursor.

| Imidazole N-Oxide Precursor | Activation Step | Deprotonation/Generation | Trapping Agent | Final Product |

|---|---|---|---|---|

| 2-Unsubstituted imidazole N-oxide | O-benzylation (e.g., with Benzyl bromide) | Base (e.g., Triethylamine) | Elemental Sulfur | Imidazole-2-thione |

| 1-(Adamantyloxy)imidazole 3-oxide | O-benzylation | Triethylamine | Elemental Sulfur | 1,3-dihydro-2H-imidazole-2-thione |

Intramolecular Rearrangement Pathways

The structural framework of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide provides a fertile ground for a variety of intramolecular rearrangements. These reactions, which can be triggered by either heat or light, involve the reorganization of the molecule's atomic framework to yield isomeric products. The following subsections will explore two principal rearrangement pathways: thermal rearrangements leading to the formation of imidazol-2-ones and photo-isomerization resulting in the creation of oxaziridines, along with the reverse thermal process.

Thermal Rearrangements, Including Imidazol-2-one Formation

While specific studies on the thermal rearrangement of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide are not extensively documented, the formation of imidazol-2-one derivatives from other imidazole N-oxides through thermal processes has been observed. This suggests a plausible pathway for the rearrangement of the title compound. It has been noted that 2-unsubstituted imidazole N-oxides can be thermally unstable, leading to their isomerization into the corresponding imidazol-2-ones. In one instance, a 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one was identified as a side product formed through a simple thermal rearrangement of the corresponding imidazole N-oxide. researchgate.net

The proposed mechanism for such a rearrangement likely involves a series of steps initiated by the activation of the N-oxide functionality. A potential pathway, drawing parallels from the reaction of 1H-imidazole 3-oxides with acetic anhydride, may involve an initial acylation of the N-oxide oxygen, followed by an intramolecular nucleophilic attack and subsequent rearrangement to yield the thermodynamically more stable imidazol-2-one structure.

Table 1: Plausible Intermediates in the Thermal Rearrangement to Imidazol-2-one

| Intermediate | Description |

| Activated N-oxide | The N-oxide oxygen is activated, for instance, by acylation, rendering the imidazole ring more susceptible to nucleophilic attack. |

| Spirocyclic intermediate | An intramolecular attack from a carbon atom of the imidazole ring onto an adjacent atom could lead to a transient spirocyclic species. |

| Ring-opened intermediate | Subsequent cleavage of a bond within the spirocyclic intermediate could result in a ring-opened species that can then recyclize. |

| Imidazol-2-one | The final, more stable, rearranged product. |

Further dedicated experimental and computational studies are required to fully elucidate the precise mechanism and reaction conditions for the thermal rearrangement of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide to its corresponding imidazol-2-one.

Photo-isomerization to Oxaziridines and Investigation of Reverse Thermal Isomerization Mechanisms

The photochemical behavior of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide (DMPIO) has been the subject of computational investigations, revealing a fascinating pathway to the formation of a stable, crystalline oxaziridine (B8769555) isomer. nih.gov This photo-isomerization is a characteristic reaction of nitrones, proceeding through electronically excited states to yield a strained three-membered oxaziridine ring. nih.gov

The mechanism of this photo-conversion for DMPIO has been elucidated through quantum mechanical studies. The process is initiated by a strongly allowed S0→S2 electronic transition upon absorption of light. This is followed by a rapid, radiationless decay through a series of conical intersections (S2/S1 and S0/S1) to ultimately form the oxaziridine photoproduct. nih.gov This pathway through conical intersections provides an efficient route for the molecule to navigate from the excited state back to the ground state potential energy surface, but in a different geometric configuration.

Table 2: Key Steps in the Photo-isomerization of DMPIO to Oxaziridine

| Step | Description |

| Photo-excitation | Absorption of a photon promotes the molecule from its ground electronic state (S0) to an excited state (S2). |

| Internal Conversion | The molecule rapidly relaxes from the S2 state to the first excited singlet state (S1) via an S2/S1 conical intersection. |

| Decay to Ground State | From the S1 state, the molecule passes through a low-lying S0/S1 conical intersection, leading to the formation of the ground state oxaziridine. |

The resulting oxaziridine, a bicyclic compound formally named 2,2-dimethyl-5-phenyl-1,5-diaza-6-oxabicyclo[3.1.0]hex-3-ene, is generally more strained and less stable than the starting nitrone. Consequently, it can undergo a reverse thermal isomerization back to the 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide. This process is driven by the release of ring strain in the three-membered oxaziridine ring. The mechanism of this reverse reaction is believed to involve the cleavage of the weak O-C bond of the oxaziridine ring, which can lead to the reformation of the more stable nitrone structure. The thermal stability of oxaziridines can vary significantly depending on the substituents present in the molecule. researchgate.net

Spectroscopic and Computational Investigations of 2,2 Dimethyl 4 Phenyl 2h Imidazole 1 Oxide and Its Derivatives

Quantum Mechanical Studies on Molecular Structure, Energetics, and Reactivity

Theoretical chemistry provides a powerful lens for understanding the intrinsic properties of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide and its derivatives at a molecular level. Quantum mechanical calculations have been instrumental in elucidating their structure, the energetics of various transformations, and the mechanisms governing their reactivity.

Characterization of Conical Intersections (CIs) and Elucidation of Excited State Decay Pathways

The photostability and photochemical reactivity of imidazole (B134444) derivatives are governed by their behavior in electronically excited states. A key aspect of this is the rapid, non-radiative decay back to the ground state, a process often mediated by conical intersections (CIs). CIs are regions on the potential energy surface where two electronic states become degenerate, providing highly efficient funnels for internal conversion.

For imidazole-based systems, non-adiabatic dynamics simulations have identified several non-radiative relaxation mechanisms following UV excitation. rsc.org These pathways are crucial for understanding the low fluorescence quantum yields observed in many biomolecules containing the imidazole subunit, such as histidine and adenine. rsc.org Studies on related nitroimidazoles have shown that electronically excited molecules can descend to their ground electronic states through a series of conical intersections before undergoing dissociation. colostate.edu The excited-state decay pathways in imidazole-based frameworks can also be influenced by the molecular structure, with some systems exhibiting characteristics of hybridized local and charge transfer (HLCT) or hot-exciton pathways, which involve the transformation of triplet excitons into singlet states. rsc.org In some copper(I) 4H-imidazolato complexes, photoexcitation leads to fast intersystem crossing into a triplet manifold, with subsequent relaxation pathways dependent on the initial excited state and steric hindrance from substituents. nih.gov

Calculation of Energy Barriers for Isomerization Processes

Quantum mechanical calculations are essential for determining the energy barriers associated with molecular rearrangements, such as isomerization. For instance, in the decomposition of nitroimidazole energetic materials, a critical step is the nitro-nitrite isomerization (R-NO₂ → R-ONO), which precedes the elimination of nitric oxide (NO). colostate.edu Theoretical calculations can map the potential energy surface for such reactions, identifying the transition state structures and calculating the activation energy required for the transformation. This provides insight into the stability and decomposition kinetics of these molecules. While specific energy barrier calculations for the isomerization of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide were not found, the methodology applied to similar compounds, such as the contra-thermodynamic positional isomerization of olefins, demonstrates the power of computational chemistry in predicting reaction feasibility and outcomes. acs.org

Applications of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like imidazole 1-oxides. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and calculate various molecular properties. nih.govresearchgate.netnih.gov For example, DFT studies on 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide have been used to investigate its optimized structure, vibrational assignments, and electronic properties. researchgate.netnih.gov

DFT is also pivotal in elucidating reaction mechanisms. It can be used to explore the potential energy surfaces of chemical reactions, such as the decomposition pathways of energetic materials. colostate.edu For nitroimidazoles, DFT calculations have shown that thermal decomposition can proceed via competing channels, including NO₂ elimination and the aforementioned nitro-nitrite isomerization followed by NO elimination. colostate.edu Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, helps to understand charge transfer within the molecule, a key factor in its reactivity. nih.govresearchgate.netnih.gov

Table 1: Selected DFT-Calculated Parameters for Imidazole Derivatives

| Parameter | Compound | Method/Basis Set | Calculated Value | Reference |

|---|---|---|---|---|

| HOMO-LUMO Energy Gap | 1-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | B3LYP/6-31G(d,p) | 0.198 eV | nih.gov |

| First Order Hyperpolarizability (β) | 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | DFT | 20.15 times that of urea | researchgate.net |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Theoretical Predictions of Spectroscopic Parameters Relevant to Reactivity (e.g., EPR/ESR)

Quantum mechanical methods are increasingly used to predict spectroscopic parameters, providing a crucial link between theoretical models and experimental observations. This is particularly valuable for studying reactive intermediates like radicals, which can be characterized by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.

For derivatives of 4,4-dimethyl-4H-imidazole 3-oxide containing a sterically hindered phenol (B47542) group, oxidation can lead to the formation of persistent hybrid phenoxyl-nitroxyl radicals. nih.govresearchgate.net The EPR spectra of these radicals provide a wealth of information about their electronic structure, specifically the delocalization of the unpaired electron. DFT calculations, particularly at the UB3LYP/6-31G(d) level of theory, have been used to calculate Mulliken atomic spin populations, which correlate with the experimentally observed hyperfine coupling constants in the EPR spectra. researchgate.net Furthermore, recent studies have shown that double-hybrid density functional theory (DHDFT) methods, such as B2GP-PLYP and PBE0-DH, can accurately predict the g-tensors of paramagnetic species, outperforming conventional hybrid functionals. mdpi.com This predictive power is essential for interpreting complex EPR spectra and understanding the reactivity of radical species derived from imidazole 1-oxides.

Table 2: Experimental and Simulated EPR Parameters for a Hybrid Phenoxyl-Nitroxyl Radical Derivative

| Parameter | Experimental Value | Simulated Value | Reference |

|---|---|---|---|

| g-factor | 2.0048 | 2.0048 | researchgate.net |

| a(Nα) | 0.81 mT | 0.81 mT | researchgate.net |

| a(Nβ) | 0.43 mT | 0.43 mT | researchgate.net |

Note: This table is interactive. You can sort the columns by clicking on the headers. Parameters are for radical 22a in the cited literature.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Reaction Products

The synthesis and transformation of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide and its derivatives yield a variety of products whose structures must be unambiguously determined. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about the connectivity and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of molecular structures.

In the characterization of imidazole derivatives, ¹H NMR is used to identify protons attached to the imidazole ring and its substituents. rsc.orgresearchgate.net For example, the signals for aromatic protons typically appear in the downfield region (around 7-8 ppm) due to the anisotropic effect of the aromatic ring. nih.gov Specific signals, such as a singlet observed at δ 13.00, can confirm the presence of an NH proton on the imidazole ring in certain derivatives. researchgate.net ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. nih.gov The combination of these techniques, often supported by two-dimensional NMR experiments (like COSY and HSQC), allows for the complete and unambiguous assignment of complex molecular structures formed during reactions of imidazole 1-oxides. rsc.org

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

The key functional groups in 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide include the C=N bond of the imidazole ring, the N-O bond of the oxide, the aromatic phenyl ring, and the aliphatic C-H bonds of the dimethyl groups. The N-O stretching vibration is a particularly diagnostic feature for N-oxides, although its position can be influenced by the electronic environment. Aromatic C-H stretching and bending vibrations, as well as the characteristic ring stretching modes of the phenyl group, would also be prominent. The C=N stretching vibration of the imidazole ring is another key indicator.

Table 1: Expected Characteristic IR Absorption Bands for 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2990-2850 | Stretching |

| C=N (Imidazole Ring) | 1620-1580 | Stretching |

| C=C (Aromatic Ring) | 1600-1450 | Stretching |

| N-O | 1300-1200 | Stretching |

| Aromatic C-H | 900-675 | Out-of-plane Bending |

These expected values are based on established correlations in IR spectroscopy and data from similar molecular structures. researchgate.netresearchgate.net Experimental determination would be necessary for precise wavenumber assignments for this specific compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns under electron ionization (EI). For 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide, with a molecular formula of C₁₁H₁₂N₂O, the expected nominal molecular weight is 188 atomic mass units. The mass spectrum would therefore be expected to show a molecular ion peak (M⁺˙) at m/z 188.

The fragmentation of N-oxides upon electron ionization often involves characteristic losses of oxygen-containing species. semanticscholar.org A common fragmentation pathway is the loss of an oxygen atom ([M-16]⁺˙) or a hydroxyl radical ([M-17]⁺), the latter often occurring through rearrangement. semanticscholar.org The imidazole ring can also undergo cleavage. The presence of the phenyl and dimethyl substituents will also influence the fragmentation, potentially leading to the formation of tropylium (B1234903) ions (m/z 91) or fragments resulting from the loss of methyl groups.

Table 2: Plausible Mass Spectral Fragments for 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide

| m/z | Proposed Fragment | Plausible Origin |

| 188 | [C₁₁H₁₂N₂O]⁺˙ | Molecular ion (M⁺˙) |

| 172 | [C₁₁H₁₂N₂]⁺˙ | Loss of an oxygen atom ([M-O]⁺˙) |

| 171 | [C₁₁H₁₁N₂]⁺ | Loss of a hydroxyl radical ([M-OH]⁺) |

| 104 | [C₇H₆N]⁺ | Cleavage of the imidazole ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The relative abundances of these fragments would provide further insight into the stability of the different ions and the likely fragmentation pathways.

Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Spin Trapping Studies

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. researchgate.net In many biological and chemical systems, the free radicals of interest are highly reactive and present at very low concentrations, making their direct detection by ESR impossible. researchgate.net The technique of spin trapping is employed to overcome this limitation. This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic species, known as a spin adduct, which can then be readily detected by ESR. researchgate.net

2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide (also known by the acronym DMPIO in some literature, though this should not be confused with the more common spin trap DMPO) and its derivatives are effective cyclic nitrone spin traps. interchim.frnih.gov These compounds are capable of scavenging a variety of short-lived free radicals, including oxygen-, carbon-, and sulfur-centered radicals, to form persistent nitroxide spin adducts. nih.govnih.gov An advantage of some 2H-imidazole-1-oxide spin traps is their selectivity; for instance, they have been shown not to react with the superoxide (B77818) radical, which can simplify the interpretation of ESR spectra in systems where multiple radical species may be present. interchim.frnih.gov

Analysis of Nitroxide Spin Adducts Derived from 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide

When 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide traps a free radical (R•), it is converted into a stable nitroxide radical. The resulting ESR spectrum of this nitroxide spin adduct provides a wealth of information about the trapped radical. The primary features of the ESR spectrum are the g-factor and the hyperfine splitting constants (hfs).

The ESR spectrum of a nitroxide radical is characterized by a primary triplet signal arising from the interaction of the unpaired electron with the ¹⁴N nucleus (nuclear spin I = 1). This interaction splits the ESR signal into three lines of equal intensity. The spacing between these lines is the nitrogen hyperfine splitting constant, aɴ. The magnitude of aɴ is sensitive to the local environment and the nature of the nitroxide radical.

Further splitting of these three lines can occur due to the interaction of the unpaired electron with other magnetic nuclei in the spin adduct, such as protons (¹H). This additional splitting, known as superhyperfine splitting, is crucial for identifying the trapped radical. For example, when 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide traps a hydroxyl radical (•OH), the resulting spin adduct will have a characteristic ESR spectrum with specific hyperfine splitting constants for the nitrogen nucleus and any nearby protons. These splitting patterns are often unique to the trapped radical, allowing for its unambiguous identification. nih.gov

Interpretation of Superhyperfine (SHF) Structure in Spin Adduct Spectra

The superhyperfine (SHF) structure in the ESR spectra of spin adducts arises from the interaction of the unpaired electron with magnetic nuclei other than the primary nitrogen of the nitroxide group. libretexts.org This structure provides detailed information about the identity and stereochemistry of the trapped radical. The number of lines in the SHF pattern is given by the formula 2nI + 1, where 'n' is the number of equivalent nuclei and 'I' is their nuclear spin. libretexts.org For protons, I = 1/2.

The magnitude of the superhyperfine splitting constants (aH for protons) depends on the distance and orientation of the interacting nucleus relative to the unpaired electron's orbital. libretexts.org For spin adducts of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide, the SHF structure is primarily due to interactions with the proton(s) of the trapped radical that are in close proximity to the nitroxide group.

For instance, if a carbon-centered radical with one alpha-proton is trapped, each of the three main nitrogen lines will be further split into a doublet. The magnitude of this proton hyperfine splitting constant (aH) is highly informative about the nature of the trapped carbon-centered radical. The resolution and interpretation of this SHF structure are critical for the successful application of spin trapping in complex chemical and biological systems. nih.gov

Derivatives and Functionalization of 2,2 Dimethyl 4 Phenyl 2h Imidazole 1 Oxide

Synthesis of C-5 Functionalized 2H-Imidazoles

The C-5 position of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide is amenable to the introduction of a variety of substituents, enabling the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction of Diverse Aryl, Heteroaryl, and Alkyl Moieties at the C-5 Position

The direct C-H functionalization of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide at the C-5 position has been successfully achieved with various aromatic and heteroaromatic systems. A notable method involves a transition-metal-free C–H/C–Li coupling reaction with pentafluorophenyllithium. This reaction proceeds via a nucleophilic substitution of the hydrogen atom (SNH) at the C-5 position. nih.gov For instance, the reaction of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide with pentafluorophenyllithium, generated in situ, in the presence of an eliminating agent like acetyl chloride, leads to the formation of the corresponding C-5 perfluoroarylated 2H-imidazole. nih.gov

Another effective strategy is the palladium-catalyzed cross-dehydrogenative coupling (CDC). This methodology has been employed to couple 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide with various π-excessive heteroarenes such as pyrroles and thiophenes. acs.orgnih.gov These reactions typically utilize a palladium catalyst and an oxidant to facilitate the C-C bond formation at the C-5 position. For example, coupling with thiophene (B33073) and various pyrrole derivatives has been demonstrated to produce 5-heteroarylated 2H-imidazole 1-oxides in moderate to good yields. acs.orgnih.gov

Furthermore, a metal-free C-H/C-H coupling reaction with polyphenols, such as resorcinol, has been developed. nih.gov This deoxygenative transition-metal-free SNH coupling is activated by acetyl chloride and provides a direct route to bifunctional molecules containing both imidazole (B134444) and phenolic moieties. nih.gov

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pentafluorophenyllithium | AcCl, THF, -78 °C | 5-(Perfluorophenyl)-2,2-dimethyl-4-phenyl-2H-imidazole | Data not specified | nih.gov |

| Thiophene | Pd(OAc)₂, Pyridine, 1,4-Dioxane, 110-120 °C | 2,2-Dimethyl-4-phenyl-5-(thiophen-2-yl)-2H-imidazole 1-oxide | 56% | acs.orgnih.gov |

| 1H-Pyrrole | Pd(OAc)₂, Pyridine, 1,4-Dioxane, 110-120 °C | 2,2-Dimethyl-4-phenyl-5-(1H-pyrrol-2-yl)-2H-imidazole 1-oxide | 67% | acs.orgnih.gov |

| 5-Phenyl-1H-pyrrole | Pd(OAc)₂, Pyridine, 1,4-Dioxane, 110-120 °C | 2,2-Dimethyl-4-phenyl-5-(5-phenyl-1H-pyrrol-2-yl)-2H-imidazole 1-oxide | 60% | acs.orgnih.gov |

| Resorcinol | AcCl, Toluene/Acetone (2:1), 0 °C to rt | 2-(2,2-Dimethyl-4-phenyl-2H-imidazol-5-yl)benzene-1,3-diol | 70-95% (range for various polyphenols) | nih.gov |

Regioselectivity and Stereocontrol in Functionalization Strategies

The functionalization of 2H-imidazole 1-oxides, including the 2,2-dimethyl-4-phenyl derivative, demonstrates a high degree of regioselectivity. The nucleophilic substitution of a hydrogen atom (SNH) and palladium-catalyzed cross-dehydrogenative coupling reactions consistently occur at the C-5 position. nih.govacs.orgbeilstein-journals.org This regioselectivity is attributed to the electronic properties of the 2H-imidazole 1-oxide ring, where the C-5 position is the most electron-deficient and thus most susceptible to nucleophilic attack or metallation.

In the context of stereocontrol, while the specific compound 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide is achiral, studies on related chiral imidazole N-oxides have shown that stereochemistry can be retained during certain functionalization reactions. However, for the reactions discussed involving the title compound, stereocontrol is not a factor due to the absence of stereocenters in the starting material and the nature of the reactants.

N-Alkylation and O-Alkylation Reactions

The nitrogen atoms and the exocyclic oxygen atom of the N-oxide group in 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide are key sites for alkylation reactions, leading to the formation of various imidazolium salts and related species.

Formation of N-Alkoxyimidazolium Salts and Related Species

Imidazole N-oxides readily undergo O-alkylation when treated with alkylating agents. For example, the reaction with benzyl (B1604629) bromide leads to the formation of N-benzyloxyimidazolium salts. mdpi.com This O-alkylation occurs at the oxygen atom of the N-oxide, yielding 3-alkoxyimidazolium salts. mdpi.com These resulting salts are often crystalline compounds after an ion-exchange step, for instance, with hexafluorophosphate. mdpi.com

| Imidazole N-Oxide | Alkylating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| General 2-unsubstituted imidazole N-oxides | Benzyl bromide | CHCl₃, rt, overnight | N-benzyloxy-imidazolium bromide | mdpi.com |

| Crude imidazolium bromide | NH₄PF₆ | EtOH/H₂O | N-benzyloxy-imidazolium hexafluorophosphate | mdpi.com |

Transformation into Other Heterocyclic Ring Systems

The 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide scaffold can be utilized as a precursor for the synthesis of other important heterocyclic structures, most notably imidazole-2-thiones.

Preparation of Imidazole-2-thiones via Sulfur Transfer Reactions

One of the significant transformations of imidazole N-oxides is their conversion into imidazole-2-thiones. This can be achieved through a sulfur transfer reaction. A common method involves a [3+2]-cycloaddition reaction with a thioketone, such as 2,2,4,4-tetramethylcyclobutane-1,3-dithione. mdpi.com

Alternatively, imidazole-2-thiones can be prepared from the N-alkoxyimidazolium salts derived from the O-alkylation of the imidazole N-oxide. The imidazolium salt is treated with a base, like triethylamine in pyridine, to generate an in situ carbene intermediate. This carbene is then trapped with elemental sulfur to yield the corresponding non-enolizable imidazole-2-thione. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Phenyl-4,5-dimethylimidazole 3-oxide | 2,2,4,4-Tetramethylcyclobutane-1,3-dithione, Ball-milling, 3h | 4,5-Dimethyl-1-phenyl-1H-imidazole-2(3H)-thione | 96% | mdpi.com |

| N-benzyloxy-imidazolium hexafluorophosphate | Elemental sulfur, Pyridine/Et₃N, 16h, rt | Imidazole-2-thione | 67% | mdpi.com |

Formation of Fused Heterocyclic Systems through Rearrangements (e.g., Imidazo[1,5-b]uzh.chsemanticscholar.orgresearchgate.netoxadiazolones)

The chemical reactivity of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide extends to the formation of complex fused heterocyclic systems through rearrangement reactions. A notable example of this is the generation of imidazo[1,5-b] uzh.chsemanticscholar.orgresearchgate.netoxadiazolone frameworks. This transformation is predicated on the reaction of the imidazole 1-oxide, which acts as a cyclic nitrone, with suitable heterocumulenes, particularly isocyanates.

The reaction is initiated by a 1,3-dipolar cycloaddition of the 2H-imidazole 1-oxide to the isocyanate. This process is understood to proceed through a stepwise mechanism involving a zwitterionic intermediate. uzh.chsemanticscholar.orgnih.govuzh.ch The initial nucleophilic attack of the oxygen atom of the N-oxide onto the electrophilic carbon of the isocyanate leads to the formation of this intermediate. Subsequent ring closure then yields a transient [3+2] cycloadduct.

However, this initial cycloadduct is often unstable and undergoes further rearrangement to achieve a more stable aromatic system. The stabilization can occur through various pathways, including extrusion of a small molecule or ring opening and subsequent recyclization. uzh.chsemanticscholar.org In the context of forming the imidazo[1,5-b] uzh.chsemanticscholar.orgresearchgate.netoxadiazolone system, the likely pathway involves a rearrangement of the initial adduct, leading to the formation of the fused five-membered oxadiazolone ring.

While specific detailed research findings on the reaction of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide with various isocyanates to form imidazo[1,5-b] uzh.chsemanticscholar.orgresearchgate.netoxadiazolones are not extensively documented in publicly available literature, the general reactivity of 2-unsubstituted 1H-imidazole 3-oxides with isocyanates has been reported to yield 2-functionalized imidazole derivatives. uzh.chsemanticscholar.org This suggests that the initial cycloaddition is a viable process, with the final product being dependent on the substitution pattern and reaction conditions.

The proposed reaction to form the fused imidazo[1,5-b] uzh.chsemanticscholar.orgresearchgate.netoxadiazolone system is detailed in the table below, outlining the reactants, proposed intermediate, and the final fused heterocyclic product.

| Reactant 1 | Reactant 2 | Proposed Intermediate | Final Product |

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Isocyanate (R-N=C=O) | [3+2] Cycloadduct | Imidazo[1,5-b] uzh.chsemanticscholar.orgresearchgate.netoxadiazolone derivative |

Further detailed mechanistic studies and isolation of intermediates would be necessary to fully elucidate the precise reaction pathway and to optimize the synthesis of these complex fused heterocyclic systems. The exploration of different isocyanates as reactants would also be crucial in determining the scope and limitations of this synthetic route.

Advanced Applications of 2,2 Dimethyl 4 Phenyl 2h Imidazole 1 Oxide in Organic Synthesis and Catalysis

Strategic Building Blocks for the Construction of Complex Imidazole-Containing Architectures

2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide (DMPIO) serves as a versatile foundational molecule in the synthesis of more complex chemical structures containing an imidazole (B134444) ring. pubcompare.ai Its utility as a building block stems from the reactivity of the imidazole N-oxide moiety, which can be strategically functionalized to create a variety of derivatives.

Recent research has demonstrated the application of DMPIO in metal-free C–H/C–H coupling reactions with polyphenols. nih.gov This process allows for the creation of bifunctional molecules that incorporate both the imidazole and phenolic substructures, which are of interest in medicinal chemistry. In these reactions, DMPIO is activated with an activating agent such as acetyl chloride, facilitating the coupling with polyphenols like resorcinol. beilstein-journals.org The reaction conditions can be optimized to achieve high yields of the desired products. beilstein-journals.org

Another significant application of DMPIO as a strategic building block is in transition metal-free C–H/C–Li coupling reactions. beilstein-journals.org This methodology involves the reaction of 2H-imidazole 1-oxides with organolithium reagents, such as pentafluorophenyllithium, leading to the formation of C-5 functionalized imidazole derivatives. beilstein-journals.org These reactions can proceed through two different pathways: an addition–elimination pathway that results in deoxygenation to form perfluoroarylated 2H-imidazoles, or an addition–oxidation pathway that preserves the N-oxide bond to yield perfluoroarylated 2H-imidazole 1-oxides. beilstein-journals.org The choice of reaction conditions, including the use of an eliminating agent or an oxidant, dictates the outcome of the reaction. nih.gov

The ability to selectively functionalize the C-5 position of the imidazole ring in DMPIO opens up avenues for the synthesis of a wide array of complex imidazole-containing architectures with potential applications in various fields, including the development of novel pharmaceuticals and materials. nih.govbeilstein-journals.org

Roles in Catalytic Processes

While direct catalytic applications of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide itself are not extensively documented, its derivatives play a crucial role in various catalytic processes. The imidazole scaffold is a key component in the design and synthesis of organocatalysts and precursors to highly effective N-heterocyclic carbenes (NHCs).

Utility in Organocatalysis and Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts for the construction of chiral molecules. beilstein-journals.orgnih.gov Imidazole-containing compounds are central to many organocatalytic systems. The development of chiral NHCs, derived from imidazolium salts, has been particularly impactful in the field of asymmetric synthesis. semanticscholar.org These catalysts have demonstrated high efficiency and enantioselectivity in a variety of transformations, including benzoin condensation and Michael additions. semanticscholar.orgrsc.org The stereochemical outcome of these reactions is often controlled by the steric and electronic properties of the substituents on the imidazole ring of the NHC catalyst. semanticscholar.org

Precursors for Catalytically Active N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have become a ubiquitous class of ligands in organometallic chemistry and have also found significant use as organocatalysts. nih.govnih.gov Imidazolium salts are common precursors to NHCs, which are typically generated by deprotonation of the C2 position of the imidazolium ring. mdpi.comuliege.be Imidazole N-oxides, such as DMPIO, can be converted into imidazolium salts through a series of chemical transformations. mdpi.com For instance, deoxygenation of the N-oxide followed by N-alkylation or N-arylation would yield the corresponding imidazolium salt. mdpi.com These salts can then be used to generate the catalytically active NHC in situ. The stability and reactivity of the resulting NHC are influenced by the substituents on the imidazole ring, making the initial choice of the imidazole N-oxide precursor a critical aspect of catalyst design. nih.gov The NHCs generated from these precursors can be used as ligands for transition metals to form catalysts for a wide range of reactions, including olefin metathesis and cross-coupling reactions, or used directly as organocatalysts. uliege.beresearchgate.net

Function as Spin Trapping Agents in Mechanistic Radical Chemistry

2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide is a notable member of the 2,2-dimethyl-2H-imidazole-1-oxide (IMO) class of cyclic nitrones, which have been investigated for their ability to act as spin trapping agents. nih.govnih.gov Spin trapping is a technique used to detect and identify short-lived free radicals by converting them into more stable radicals that can be studied using electron spin resonance (ESR) spectroscopy. nih.gov

Specificity in Scavenging Oxygen-, Carbon-, and Sulfur-Derived Free Radicals

DMPIO and other IMOs have been shown to effectively scavenge a variety of free radicals, including those centered on oxygen, carbon, and sulfur atoms, to form persistent nitroxide spin adducts. nih.govnih.gov Studies have demonstrated the trapping of hydroxyl radicals (•OH), methyl radicals (•CH3), hydroxymethyl radicals (•CH2OH), and various sulfur-centered radicals by these compounds. nih.gov A key feature of these imidazole-based spin traps is their lack of reactivity towards the superoxide (B77818) radical (O2•−), which is an advantage in biological systems where the presence of superoxide can complicate the detection of other radical species. nih.govnih.gov

The table below summarizes the types of radicals scavenged by 2H-imidazole-1-oxides, including DMPIO.

| Radical Type | Specific Examples | Reference |

| Oxygen-Centered | Hydroxyl (•OH), tert-Butoxyl (C(CH3)3O•) | nih.gov |

| Carbon-Centered | Methyl (•CH3), Hydroxymethyl (•CH2OH), Ethanol-derived radical (CH3(CH)OH) | nih.gov |

| Sulfur-Centered | Thiol radicals (HOCH2CH2S•), Glutathionyl and Cysteinyl radicals | nih.gov |

Methodologies for Distinguishing Between Oxygen-Centered Radical Adducts

A significant advantage of using 2,2-dimethyl-2H-imidazole-1-oxides as spin traps is the potential to distinguish between different radical adducts, particularly those derived from oxygen-centered radicals. The ESR parameters of the resulting nitroxide spin adducts are sensitive to the structure of the trapped radical. nih.gov For instance, compared to the commonly used spin trap 5,5-dimethyl-pyrroline-1-oxide (DMPO), the hydroxyl radical adducts of IMOs exhibit a longer lifetime, which facilitates their detection and characterization. nih.gov

Furthermore, subtle differences in the hyperfine splitting constants of the ESR spectra of different spin adducts can allow for their differentiation. While specific methodologies for distinguishing between various oxygen-centered radical adducts using DMPIO are still an area of active research, the principle is based on the unique spectral signature of each adduct. For example, the ESR spectra of adducts formed with radicals derived from Na2SO3 and NaHSO3 have been shown to be different when using a related imidazole-based spin trap, highlighting the potential for these compounds to discriminate between structurally similar radical species. nih.gov This characteristic is crucial for elucidating complex radical reaction mechanisms in chemical and biological systems.

Future Perspectives and Pioneering Research Directions

Exploration of Novel and Uncharted Reaction Pathways and Mechanistic Transformations

The inherent reactivity of the imidazole (B134444) N-oxide moiety in 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide serves as a foundation for exploring a diverse range of chemical transformations. While the compound is a valuable building block, future research will focus on discovering and mechanistically elucidating novel reaction pathways that extend beyond its current applications. pubcompare.ai

A significant area of interest lies in transition-metal-free coupling reactions. Research has demonstrated the viability of deoxygenative SNH (nucleophilic substitution of a hydrogen atom) coupling reactions between 2H-imidazole 1-oxides and polyphenols, a method that forges new carbon-carbon bonds under mild conditions to create bifunctional molecules. nih.govbeilstein-journals.org Another innovative pathway is the C–H/C–Li coupling reaction with organolithium reagents, such as pentafluorophenyllithium, which allows for the direct functionalization of the C-5 position of the imidazole ring. nih.govresearchgate.net

Furthermore, the N-oxide functional group can act as a 1,3-dipole in formal [3+2] cycloaddition reactions. researchgate.netmdpi.com This reactivity opens pathways to complex heterocyclic systems. For example, reactions with thioketones can proceed through a 'sulfur-transfer mechanism' to yield imidazole-2-thiones. mdpi.com The exploration of novel dipolarophiles in these cycloadditions could lead to a wide array of previously inaccessible molecular architectures.

Mechanistic investigations into these transformations are crucial. Understanding the intricate electronic effects of substituents on the phenyl ring and the imidazole core will enable finer control over reaction outcomes. For instance, electron-withdrawing groups on the C-4 phenyl ring have been shown to enhance the yields in certain coupling reactions by increasing the electrophilicity of the imidazole system. nih.gov Future studies will likely employ advanced spectroscopic and kinetic techniques to map reaction intermediates and transition states, providing a comprehensive understanding of these novel transformations.

Table 1: Novel Reaction Pathways for Imidazole N-Oxides

| Reaction Type | Reactants/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Deoxygenative SNH Coupling | Polyphenols, Activating Agent (e.g., AcCl) | 5-Aryl-imidazoles | Transition-metal-free; mild conditions; creates bifunctional molecules. | nih.govbeilstein-journals.org |

| C–H/C–Li Coupling | Organolithium Reagents (e.g., Pentafluorophenyllithium) | 5-Aryl-imidazoles | Transition-metal-free; direct C-H functionalization at the C-5 position. | nih.govresearchgate.net |

| [3+2] Cycloaddition | Thioketones, Electron-deficient alkenes/alkynes | Fused Heterocycles, Imidazole-2-thiones | Utilizes the N-oxide as a 1,3-dipole; leads to complex scaffolds. | researchgate.netmdpi.com |

Development of Sustainable and Green Chemistry Methodologies for the Synthesis and Derivatization of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide

The principles of green chemistry are becoming increasingly central to synthetic organic chemistry, and the production of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide is no exception. Future research will prioritize the development of methodologies that are environmentally benign, economically viable, and resource-efficient.

One of the most promising green approaches is mechanochemistry, specifically ball-milling. This solvent-free or low-solvent technique has been successfully applied to the synthesis of various 2-unsubstituted imidazole N-oxides. mdpi.com By eliminating bulk solvents, mechanochemical methods significantly reduce waste, minimize potential environmental contamination, and can lead to shorter reaction times and higher yields. mdpi.com Adapting these techniques for the scaled-up synthesis of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide represents a key research direction.

Another avenue for green synthesis involves the use of alternative energy sources, such as ultrasound irradiation. Sonication has been shown to be an effective method for the expeditious, catalyst-free synthesis of related 2-aryl-4-phenyl-1H-imidazoles. nih.govresearchgate.net This approach offers benefits like milder reaction conditions, enhanced reaction rates, high atom economy, and minimal waste generation. nih.gov Exploring ultrasound-assisted protocols for the synthesis and derivatization of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide could provide a significant improvement over conventional heating methods.

The development of novel catalytic systems is also paramount. This includes the design of heterogeneous, recyclable catalysts, such as copper oxide nanoparticles supported on activated carbon, which have been used for the synthesis of other N-heterocycles. acs.org Such catalysts can be easily separated from the reaction mixture and reused, reducing costs and waste. Furthermore, the use of greener, biodegradable solvents like polyethylene glycol (PEG) in place of volatile organic compounds (VOCs) will be a critical component of sustainable synthetic protocols. acs.org

Table 2: Comparison of Synthetic Methodologies

| Metric | Conventional Synthesis | Potential Green Methodologies |

|---|---|---|

| Solvent Use | Often relies on volatile organic compounds (VOCs). | Solvent-free (mechanochemistry), or use of green solvents (e.g., water, PEG). mdpi.comacs.org |

| Energy Input | Typically requires prolonged heating (thermal energy). | Alternative energy sources like ultrasound or microwave irradiation. nih.govnih.gov |

| Catalysis | May use homogeneous catalysts that are difficult to recover. | Heterogeneous, recyclable catalysts; catalyst-free conditions. nih.govacs.org |

| Atom Economy | Can be moderate, with the formation of by-products. | Designed for high atom economy, minimizing waste. nih.gov |

| Work-up | Often involves multi-step extractions with organic solvents. | Simplified work-up procedures, reducing solvent use and waste. nih.gov |

Integration with Advanced Computational Chemistry for Predictive Modeling and Deeper Mechanistic Insights

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research into 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide. Advanced computational modeling can provide profound mechanistic insights and predictive capabilities that can guide synthetic efforts and the design of new derivatives with tailored properties.

Density Functional Theory (DFT) calculations are becoming indispensable for elucidating complex reaction mechanisms. By modeling the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathways. This approach can explain observed regioselectivity and stereoselectivity and predict how modifications to the molecular structure will influence reactivity. For instance, computational studies on related imidazole oxide systems have been used to understand the stability and electronic properties of radical species generated during oxidation reactions. researchgate.net

Predictive modeling can also be applied to forecast the physicochemical and biological properties of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with specific activities, guiding the rational design of new compounds. researchgate.net Similarly, computational tools can predict metabolic pathways, as demonstrated with software like MetaSite for related benzimidazole scaffolds, helping to design molecules with enhanced metabolic stability. acs.org This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide and its derivatives in different environments. This is particularly relevant for understanding interactions with biological macromolecules or for designing materials with specific properties. By simulating molecular motion over time, MD can reveal preferred conformations and intermolecular interactions that govern the macroscopic behavior of the system.

Table 3: Applications of Computational Chemistry

| Computational Method | Application Area | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, transition state analysis, understanding electronic effects. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation of molecular structure with biological activity, guiding rational drug design. | researchgate.net |

| Metabolism Prediction Software (e.g., MetaSite) | Pharmacokinetics | Identification of likely sites of metabolism, enabling the design of more metabolically stable compounds. | acs.org |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understanding molecular flexibility, solvent effects, and intermolecular interactions. | |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide?

- Methodological Answer : Multi-step synthesis involving cyclocondensation of precursors (e.g., substituted aldehydes and amines) under reflux with catalysts like ammonium acetate is commonly employed for imidazole derivatives . Solvent selection (e.g., ethanol or acetonitrile) and temperature control are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substituent positions and ring structure .

- IR spectroscopy to identify functional groups (e.g., N-oxide stretching at ~1250 cm⁻¹) .

- Elemental analysis (C, H, N) to verify stoichiometry .

- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

Q. What are the key reactivity patterns of the N-oxide group in 2H-imidazole derivatives?

- Methodological Answer : The N-oxide moiety enhances electrophilic substitution at the 4- and 5-positions of the imidazole ring. Reactivity studies should include:

- Nucleophilic attacks (e.g., alkylation or acylation) under anhydrous conditions .

- Reduction reactions using agents like LiAlH4 to probe redox behavior .

- pH-dependent stability tests to assess hydrolysis susceptibility .

Advanced Research Questions